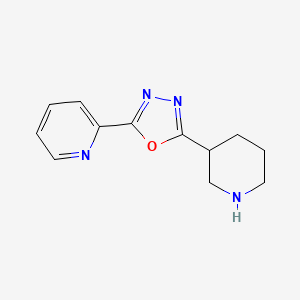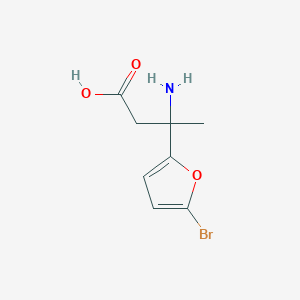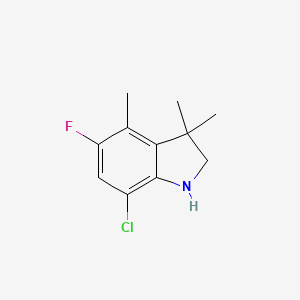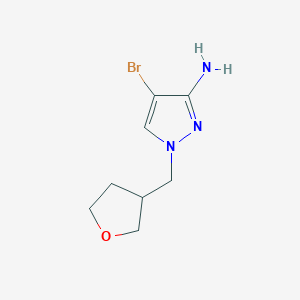
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1H-pyrazol-1-yl)ethan-1-one. The reaction is catalyzed by triethylene diamine (DABCO) and carried out in tetrahydrofuran as the solvent . The process involves several steps, including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. The raw materials used are easily available, and the reaction conditions are designed to be rapid, convenient, and environmentally friendly. The final product is obtained through vacuum concentration and recrystallization with ethyl acetate/n-hexane .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Palladium acetate, 1’-binaphthyl-2,2’-bis-diphenylphosphine, and cesium carbonate in ethylene glycol dimethyl ether.
Oxidation Reactions: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in drug synthesis and other applications .
Applications De Recherche Scientifique
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Applied in the development of high-efficiency phosphorescent light-emitting diodes and solar cells.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Erdafitinib, it plays a crucial role in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinalphos
- Quizalofop-p-ethyl
- Carbadox
- Mequindox
- Olaquindox
- Erdafitinib
Uniqueness
Compared to other quinoxaline derivatives, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands out due to its specific structure, which allows it to be an effective intermediate in drug synthesis.
Propriétés
Formule moléculaire |
C11H7BrN4 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
7-bromo-2-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H |
Clé InChI |
AXUNFDSSWQAMRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)

![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)


![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)



![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
